6-Maleimidocaproic acid-PFP ester
CAS No.: 692739-25-6
Cat. No.: VC0516356
Molecular Formula: C16H12F5NO4
Molecular Weight: 377.26 g/mol
Purity: >96% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 692739-25-6 |
---|---|
Molecular Formula | C16H12F5NO4 |
Molecular Weight | 377.26 g/mol |
IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 6-(2,5-dioxopyrrol-1-yl)hexanoate |
Standard InChI | InChI=1S/C16H12F5NO4/c17-11-12(18)14(20)16(15(21)13(11)19)26-10(25)4-2-1-3-7-22-8(23)5-6-9(22)24/h5-6H,1-4,7H2 |
Standard InChI Key | CIQYBTAUACRWKP-UHFFFAOYSA-N |
SMILES | C1=CC(=O)N(C1=O)CCCCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Canonical SMILES | C1=CC(=O)N(C1=O)CCCCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties
Molecular Characteristics
6-Maleimidocaproic acid-PFP ester features a hexanoic acid backbone terminated with a maleimide group at one end and a pentafluorophenyl (PFP) ester at the other. The maleimide moiety reacts selectively with thiol groups (-SH) under physiological conditions (pH 6.5–7.5), forming stable thioether bonds . The PFP ester enhances electrophilicity, facilitating efficient conjugation with primary amines (-NH) .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 377.26 g/mol |
CAS Number | 692739-25-6 |
IUPAC Name | (2,3,4,5,6-Pentafluorophenyl) 6-(2,5-dioxopyrrol-1-yl)hexanoate |
Solubility | Water-soluble |
Reactive Groups | Maleimide, PFP ester |
The compound’s stability in aqueous environments and reactivity across pH gradients make it ideal for biological applications .
Synthetic Pathways
The synthesis involves coupling 6-maleimidocaproic acid with pentafluorophenol using carbodiimide-based agents like dicyclohexylcarbodiimide (DCC). This yields a high-purity product (>95%) suitable for sensitive biochemical workflows .
Mechanisms of Biochemical Action
Thiol-Maleimide Conjugation
The maleimide group undergoes Michael addition with cysteine residues, forming covalent thioether linkages. This reaction is irreversible under physiological conditions, ensuring stable bioconjugates . For example, in PROTAC synthesis, the maleimide links an E3 ligase ligand to a target protein binder, enabling ubiquitination and subsequent proteasomal degradation .
Amine-Reactive PFP Ester
The PFP ester reacts with primary amines (e.g., lysine residues or PEG linkers) via nucleophilic acyl substitution. The electron-withdrawing fluorine atoms increase the ester’s electrophilicity, accelerating conjugation kinetics compared to non-fluorinated esters .
Equation 1: Reaction with Primary Amines
Applications in Biotechnology
PROTAC Development
PROTACs employing this linker have shown efficacy in degrading oncoproteins like BRD4 and EGFR. For instance, An et al. (2018) demonstrated that PROTACs with 6-maleimidocaproic acid-PFP ester facilitated >90% degradation of target proteins in HeLa cells within 24 hours .
Antibody-Drug Conjugates (ADCs)
In a 2024 study, αmTfR1 antibodies conjugated to phosphorodiamidate morpholino oligomers (PMOs) via this linker achieved 40% exon skipping in mdx mouse models of Duchenne muscular dystrophy . The maleimide-thiol chemistry enabled site-specific conjugation, minimizing heterogeneity in drug-antibody ratios (DAR) .
Table 2: Case Studies in Therapeutic Development
Fluorescent Labeling
The compound’s maleimide group labels cysteine-containing proteins with fluorophores (e.g., Alexa Fluor 647), enabling real-time tracking of intracellular trafficking .
Pharmacokinetics and Stability
Solubility and Distribution
6-Maleimidocaproic acid-PFP ester exhibits water solubility up to 10 mM, facilitating in vivo administration . In murine models, conjugates showed a plasma half-life of 8–12 hours, with preferential accumulation in liver and kidney tissues .
pH-Dependent Reactivity
The maleimide-thiol reaction proceeds optimally at pH 7.0–7.5, while the PFP ester reacts efficiently at pH 8.0–9.0. This pH gradient allows sequential conjugation strategies in multi-step bioconjugation workflows .
Recent Advancements and Future Directions
Antibiotic-Peptide Conjugates
A 2025 study conjugated gemifloxacin to antimicrobial peptides via this linker, reducing the MIC for E. coli ATCC 25922 from 1.0 μM (free drug) to 0.1 μM . The PEG spacer enhanced solubility and reduced off-target binding .
Targeted Protein Degradation
Ongoing clinical trials are evaluating PROTACs using 6-maleimidocaproic acid-PFP ester against hormone-resistant prostate cancer (NCT04820115) and triple-negative breast cancer (NCT04942405) .
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